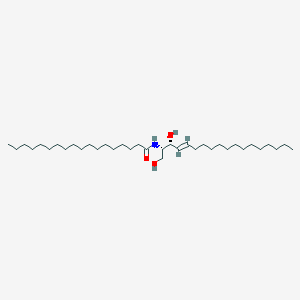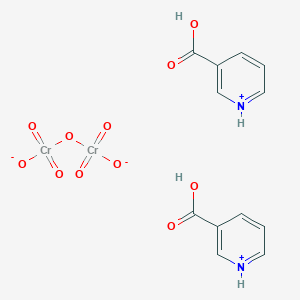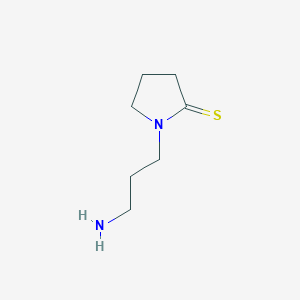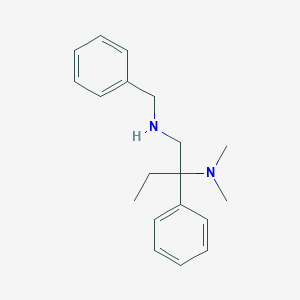
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine, also known as benzodioxolylbutanamine (BDB), is a psychoactive drug that belongs to the phenethylamine class. BDB is structurally similar to the well-known drug MDMA (ecstasy) and has been used as a recreational drug. However,
作用机制
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a serotonin and dopamine releaser and reuptake inhibitor. BDB also has affinity for the sigma-1 receptor, which has been linked to neuroprotection.
生化和生理效应
BDB has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces hyperthermia. BDB has been shown to have a longer duration of action than MDMA.
实验室实验的优点和局限性
BDB has advantages over MDMA in that it is less toxic and has a longer duration of action. However, BDB is less potent than MDMA and its effects are less well-studied.
未来方向
Future research could investigate the potential therapeutic applications of BDB in more detail. Studies could also look at the long-term effects of BDB use and its potential for abuse. Further research could also investigate the effects of BDB on different neurotransmitter systems and its potential for treating other neurological disorders.
合成方法
BDB can be synthesized using a few different methods. One method involves the reaction of 1,3-benzodioxole with 1-bromo-2-phenylethane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reduction of 1,3-benzodioxole with lithium aluminum hydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
科学研究应用
BDB has been studied for its potential therapeutic applications. One study found that BDB has anti-inflammatory effects and could be used to treat inflammatory diseases. Another study found that BDB has neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
102586-22-1 |
|---|---|
产品名称 |
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine |
分子式 |
C19H26N2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-N-benzyl-2-N,2-N-dimethyl-2-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-19(21(2)3,18-13-9-6-10-14-18)16-20-15-17-11-7-5-8-12-17/h5-14,20H,4,15-16H2,1-3H3 |
InChI 键 |
FADAPQOMVQSVOX-UHFFFAOYSA-N |
SMILES |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
规范 SMILES |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
同义词 |
FC 473 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



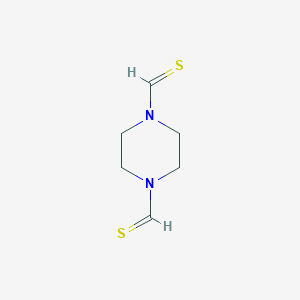
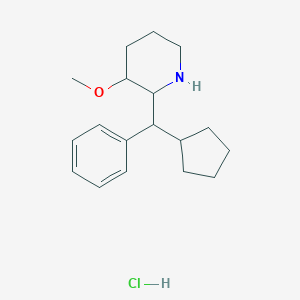
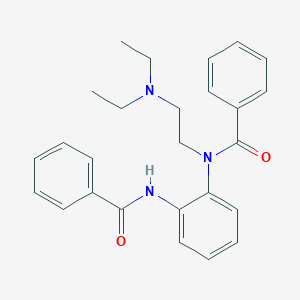
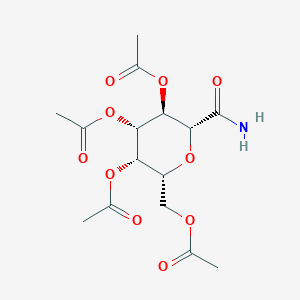
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
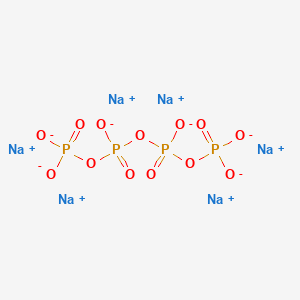
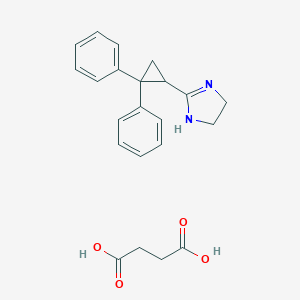
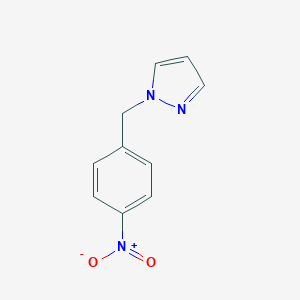
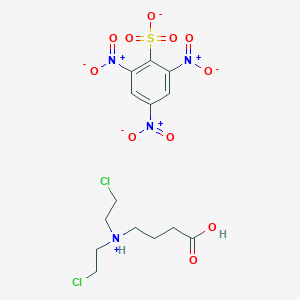

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
